REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH3:12])[C:7](=[O:13])[CH:6]2[CH3:14].[OH-].[Na+].Cl[CH2:18][C:19]#[N:20]>C1(C)C=CC=CC=1>[C:19]([CH2:18][C:6]1([CH3:14])[C:5]2[C:9](=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[CH:4]=2)[N:8]([CH3:12])[C:7]1=[O:13])#[N:20] |f:1.2|
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(C(N(C2=CC1)C)=O)C
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Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
21.73 g
|
Type
|
reactant
|
Smiles
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ClCC#N
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
ice
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for another 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A slightly exothermic reaction ensued (50° C.)
|
Type
|
CUSTOM
|
Details
|
To this cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
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Details
|
the organic layer was extracted with 3N HCl (2×250 ml) and water (1×250 ml)
|
Type
|
EXTRACTION
|
Details
|
The toluene extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the resultant dark oil was filtered through silica gel (500 g)
|
Type
|
WASH
|
Details
|
eluting with 3% methanol-methylene chloride mixture
|
Type
|
CONCENTRATION
|
Details
|
The eluate (2 L) was concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1(C(N(C2=CC=C(C=C12)OC)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.61 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |